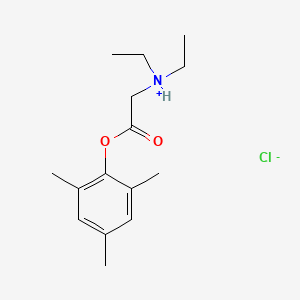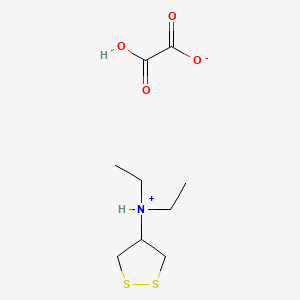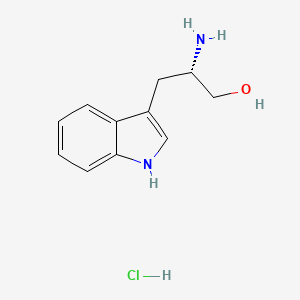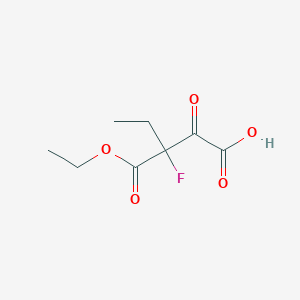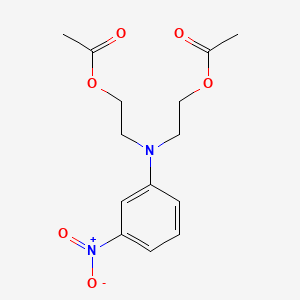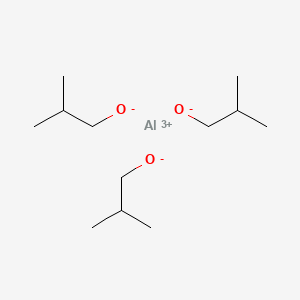
2-(Aminoethylguanidinoethylguanidino)pyridine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminoethylguanidinoethylguanidino)pyridine sulfate is a complex organic compound that features a pyridine ring substituted with aminoethylguanidino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminoethylguanidinoethylguanidino)pyridine sulfate typically involves multi-step organic reactions. The initial step often includes the formation of the pyridine ring, followed by the introduction of aminoethylguanidino groups through nucleophilic substitution reactions. Common reagents used in these reactions include pyridine derivatives, guanidine, and ethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis equipment is common in industrial settings to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminoethylguanidinoethylguanidino)pyridine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aminoethylguanidino groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often require catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized pyridine compounds.
Wissenschaftliche Forschungsanwendungen
2-(Aminoethylguanidinoethylguanidino)pyridine sulfate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Aminoethylguanidinoethylguanidino)pyridine sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyridine: A simpler analog with a single amino group attached to the pyridine ring.
Guanidine: A basic compound with a similar guanidino group but lacking the pyridine ring.
Pyridine N-oxide: An oxidized form of pyridine with different chemical properties.
Uniqueness
2-(Aminoethylguanidinoethylguanidino)pyridine sulfate is unique due to its combination of a pyridine ring with multiple aminoethylguanidino groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
30953-42-5 |
|---|---|
Molekularformel |
C11H22N8O4S |
Molekulargewicht |
362.41 g/mol |
IUPAC-Name |
2-[[amino-[2-[[amino-(pyridin-2-ylamino)methylidene]amino]ethylamino]methylidene]amino]ethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C11H20N8.H2O4S/c12-4-6-16-10(13)17-7-8-18-11(14)19-9-3-1-2-5-15-9;1-5(2,3)4/h1-3,5H,4,6-8,12H2,(H3,13,16,17)(H3,14,15,18,19);(H2,1,2,3,4) |
InChI-Schlüssel |
CKHMXFUTQIOROX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)NC(=NCCNC(=NCC[NH3+])N)N.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13h-Indeno[1,2-b]anthracene](/img/structure/B15343558.png)
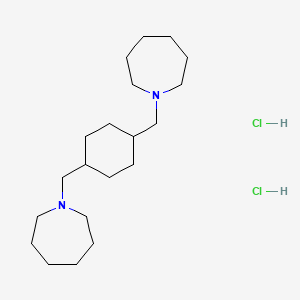
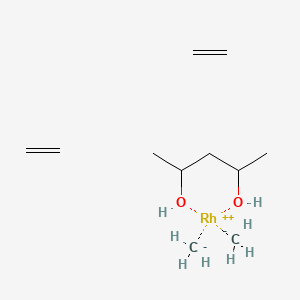
![2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B15343577.png)
